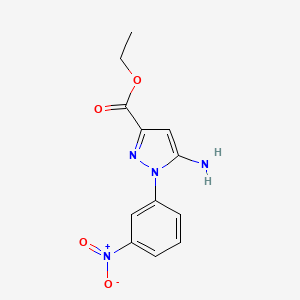
bromozinc(1+);1,2,3-trifluorobenzene-5-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromozinc(1+);1,2,3-trifluorobenzene-5-ide is an organozinc compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromozinc cation and a 1,2,3-trifluorobenzene-5-ide anion, making it a valuable reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bromozinc(1+);1,2,3-trifluorobenzene-5-ide typically involves the reaction of 1,2,3-trifluorobenzene with a bromozinc reagent. One common method is the halogen-metal exchange reaction, where 1,2,3-trifluorobenzene is treated with a bromozinc halide under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Bromozinc(1+);1,2,3-trifluorobenzene-5-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Catalysts: Palladium and nickel catalysts are frequently used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Typical solvents include tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF), which provide a suitable medium for the reactions to occur.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound, while in a substitution reaction, the product could be an alkyl or aryl derivative of 1,2,3-trifluorobenzene.
科学研究应用
Bromozinc(1+);1,2,3-trifluorobenzene-5-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals, due to its unique reactivity.
作用机制
The mechanism by which bromozinc(1+);1,2,3-trifluorobenzene-5-ide exerts its effects involves the interaction of the bromozinc cation with various molecular targets. In coupling reactions, the bromozinc cation coordinates with a palladium or nickel catalyst, facilitating the transfer of the 1,2,3-trifluorobenzene-5-ide anion to the target molecule. This process involves the formation of a transient organometallic intermediate, which undergoes reductive elimination to form the final product.
相似化合物的比较
Bromozinc(1+);1,2,3-trifluorobenzene-5-ide can be compared with other similar organozinc compounds, such as:
- Bromozinc(1+);1,2,4-trifluorobenzene-5-ide
- Bromozinc(1+);1,3,5-trifluorobenzene-5-ide
- Bromozinc(1+);1,2,3,4-tetrafluorobenzene-5-ide
These compounds share similar reactivity patterns but differ in the position and number of fluorine atoms on the benzene ring. The unique arrangement of fluorine atoms in this compound imparts distinct electronic properties, making it particularly useful in specific synthetic applications.
属性
IUPAC Name |
bromozinc(1+);1,2,3-trifluorobenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3.BrH.Zn/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKPKQOLJAUXJM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C(=C1F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)







![2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333747.png)
![3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333750.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333753.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)
